molecular formula C11H15Cl3N2O3 B13796080 Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride CAS No. 77905-50-1

Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride

Cat. No.: B13796080
CAS No.: 77905-50-1
M. Wt: 329.6 g/mol
InChI Key: HTLJBGVWEGEYEJ-UHFFFAOYSA-N
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Description

Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenol group, a bis(2-chloroethyl)amino group, and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride typically involves the reaction of phenol with bis(2-chloroethyl)amine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product formation. The nitro group is introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride involves its ability to act as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is particularly relevant in its potential use as a chemotherapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride is unique due to the presence of the nitro group, which can be further modified to enhance its biological activity. This compound’s versatility in undergoing various chemical reactions also sets it apart from other similar compounds .

Properties

CAS No.

77905-50-1

Molecular Formula

C11H15Cl3N2O3

Molecular Weight

329.6 g/mol

IUPAC Name

4-[bis(2-chloroethyl)aminomethyl]-2-nitrophenol;hydrochloride

InChI

InChI=1S/C11H14Cl2N2O3.ClH/c12-3-5-14(6-4-13)8-9-1-2-11(16)10(7-9)15(17)18;/h1-2,7,16H,3-6,8H2;1H

InChI Key

HTLJBGVWEGEYEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN(CCCl)CCCl)[N+](=O)[O-])O.Cl

Origin of Product

United States

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